molecular formula C19H21N5O4S B2509112 N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105227-18-6

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2509112
CAS No.: 1105227-18-6
M. Wt: 415.47
InChI Key: QTGXVFCYJDFDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazole-thio-acetamide class, characterized by a 1,2,4-triazole core linked to a thioacetamide moiety. Its structure includes a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl) substituent on the triazole ring. The 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group introduces a heterocyclic motif that may influence binding to biological targets, such as enzymes or receptors involved in inflammatory pathways.

Synthesis of such compounds typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl compounds to form the triazole ring, followed by thioetherification and acetamide coupling . Characterization methods include IR, NMR, mass spectrometry, and X-ray crystallography (e.g., using SHELX software for structural refinement) .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-23-9-5-6-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-12-7-8-14(27-3)15(10-12)28-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGXVFCYJDFDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a triazole-thioacetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, the general approach includes:

  • Formation of the Triazole Ring : Using appropriate precursors such as 1-methyl-2-oxo-1,2-dihydropyridine.
  • Thioacetylation : Introducing a thio group to enhance biological activity.
  • Final Acetylation : Completing the synthesis with an acetamide group.

Anticancer Properties

Research has indicated that derivatives similar to this compound exhibit notable anticancer activity.

  • Mechanism of Action : The compound is believed to exert its effects through inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • In Vitro Studies : In vitro evaluations against various cancer cell lines have demonstrated promising results:
    • IC50 Values : Compounds with similar structural features have shown IC50 values as low as 1.71 µM against melanoma A375 cells .
    • Selectivity Index : The selectivity index for these compounds indicates a favorable profile for targeting cancer cells over normal cells .

Other Biological Activities

In addition to anticancer properties, compounds within this class have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi .
  • Antioxidant Properties : Certain analogs have demonstrated antioxidant capabilities, which may contribute to their overall therapeutic potential .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

Study ReferenceCompound StudiedBiological ActivityIC50 Value
3,4-Dihydropyridine derivativeAnticancer (melanoma)1.71 µM
Triazole-thione derivativesAntimicrobialVariable
Various thiosemicarbazidesAntioxidant0.22 µg/mL

Scientific Research Applications

Antimicrobial Properties

The compound's structure suggests it may exhibit antimicrobial activity due to the presence of the triazole ring, which is known for its efficacy against various pathogens. Research indicates that derivatives of triazoles often demonstrate potent antifungal and antibacterial properties. For instance, compounds containing the 1,2,4-triazole moiety have been documented to inhibit the growth of bacteria and fungi effectively .

Anticancer Activity

Studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. The mechanism typically involves the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis in cancer cells. Compounds with a similar structural framework have been identified as potent TS inhibitors with IC50 values ranging from 0.47 to 1.4 µM . This suggests that N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may also possess anticancer properties worth exploring.

Synthetic Routes

  • Formation of the Triazole Ring : This step often involves cyclization reactions that incorporate the appropriate nitrogen sources.
  • Acylation : The final acetamide formation usually includes the reaction of the triazole derivative with an acetic acid derivative under controlled conditions.
  • Functional Group Modifications : Various functional groups can be introduced or modified during synthesis to enhance biological activity or solubility.

Common Reagents and Conditions

The reactions may utilize reagents such as acetic anhydride for acylation and various catalysts to facilitate the formation of desired products. Reaction conditions like temperature and pH are carefully controlled to optimize yields.

Case Studies and Research Findings

Recent studies have highlighted compounds similar to this compound for their dual antimicrobial and anticancer activities:

StudyFindings
Ahsan et al. (2017)Developed a series of 1,3,4-thiadiazole derivatives with significant antimicrobial and anticancer properties targeting TS enzymes .
Du et al. (2013)Investigated the structure–activity relationship of 1,3,4-thiadiazoles and their efficacy against various cancer cell lines .
Turkish Journal of Chemistry (2020)Reported on the synthesis and characterization of novel compounds showing promising antimicrobial activity against gram-positive bacteria .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group at the 2-position of the imidazole ring undergoes acylation with acyl chlorides or anhydrides. For example:

  • Reaction with acetyl chloride in pyridine yields N-acetyl-1-(pyridin-2-ylmethyl)-1H-imidazol-2-amine (Fig. 1A).

  • Similar reactivity is observed with benzoyl chloride, forming N-benzoyl derivatives under mild conditions (25°C, 12 h) .

Key Data :

ReagentConditionsYield (%)Product
Acetyl chloridePyridine, 25°C, 12 h72N-Acetyl imidazol-2-amine
Benzoyl chlorideDCM, EDCI, RT, 6 h65N-Benzoyl imidazol-2-amine

Alkylation and Arylation

The amine group participates in nucleophilic substitution with alkyl/aryl halides. Palladium-catalyzed cross-coupling reactions are also feasible:

  • Buchwald-Hartwig amination with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd₂(dba)₃/xantphos yields N-aryl derivatives .

  • Alkylation with methyl iodide in basic conditions generates N-methylated products .

Example Reaction :

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine + Ar–XPd catalyst, baseN–Ar derivative\text{1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine + Ar–X} \xrightarrow{\text{Pd catalyst, base}} \text{N–Ar derivative}

Optimized Conditions :

  • Catalyst: Pd₂(dba)₃ (0.1 eq), xantphos (0.2 eq)

  • Base: t-BuONa (2 eq)

  • Solvent: Toluene, 110°C, 12 h

Electrophilic Aromatic Substitution

The electron-rich imidazole ring undergoes halogenation or nitration:

  • Bromination with NBS in acetonitrile introduces bromine at the 3-position of the imidazole ring

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl, triazole, and heterocyclic moieties. Key examples include:

N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Substituents: 4-ethylphenyl (R1), 4-ethyl (R2), 3-pyridinyl (R3). Molecular Formula: C19H21N5OS. Key Differences: Ethyl groups replace methoxy and methyl substituents, reducing electron-donating effects.

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives (): Substituents: Furan-2-yl (R3), amino (R2). Bioactivity: Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .

4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-thione ():

  • Substituents : Allyl (R2), pyridin-4-yl (R3).
  • Synthesis : Derived from 2-(4-methoxyphenyl)ethanamine, emphasizing the role of amine precursors in modulating triazole properties.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C20H21N5O4S 427.48 3,4-dimethoxyphenyl, 4-methyl, 1-methyl-2-oxo-1,2-dihydropyridin-3-yl
N-(4-Ethylphenyl)-... () C19H21N5OS 375.47 4-ethylphenyl, 4-ethyl, 3-pyridinyl
2-((4-Amino-5-(furan-2-yl)... () C11H11N5O2S 289.31 Furan-2-yl, 4-amino
  • Solubility : The target compound’s methoxy groups likely enhance water solubility compared to ethyl or alkyl substituents.

Bioactivity and Mechanisms

  • Anti-Exudative Activity : Analogs with furan substituents () show efficacy in reducing inflammation, suggesting that the target compound’s oxo-dihydropyridine group may similarly modulate inflammatory pathways .
  • Antimicrobial Potential: Triazole-thio-acetamides with pyridinyl groups () exhibit activity against microbial targets, possibly due to interactions with bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : Multi-step synthesis is required, involving:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Introduction of the dihydropyridinone moiety through nucleophilic substitution or condensation reactions, often using DMF as a solvent and triethylamine as a base .
  • Step 3 : Sulfur-based coupling (e.g., thioacetylation) to attach the acetamide group, monitored via TLC or HPLC for purity .
    • Key Reagents : Chloroacetyl chloride, thiourea derivatives, and oxidizing agents for functional group stabilization.

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : 1^1H/13^13C NMR to confirm aromatic protons and carbonyl groups.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the dihydropyridinone ring .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Reference Compounds : Compare with diclofenac (anti-inflammatory) or doxorubicin (anticancer) for benchmarking .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways for triazole ring formation and sulfur coupling, focusing on transition-state energies .
  • Machine Learning : Train models on reaction yield data from analogous triazole derivatives to recommend solvent/base combinations (e.g., DMF vs. THF) .
  • COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis .

Q. What mechanistic insights explain contradictory biological activity data in structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking (AutoDock Vina) .
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) to resolve discrepancies between in vitro and cell-based assays .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify outliers or assay-specific biases .

Q. How can toxicological risks be assessed during preclinical development?

  • Methodological Answer :

  • In Silico Tools : Use ProTox-II or ADMET Predictor to estimate hepatotoxicity and mutagenicity .
  • In Vivo Models : Acute toxicity testing in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
  • Metabolite Profiling : LC-MS/MS to identify reactive intermediates (e.g., sulfoxide derivatives) that may cause off-target effects .

Q. What strategies improve selectivity for target proteins in this compound’s analogs?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the dimethoxyphenyl group with fluorinated or nitroaromatic moieties to enhance hydrophobic interactions .
  • Covalent Inhibitor Design : Introduce electrophilic groups (e.g., α,β-unsaturated carbonyls) for irreversible binding to cysteine residues .
  • Fragment-Based Screening : Identify core pharmacophores using X-ray crystallography of protein-ligand complexes .

Q. How can structural heterogeneity in synthesized batches be minimized?

  • Methodological Answer :

  • DoE Optimization : Use Taguchi or Box-Behnken designs to test variables (temperature, solvent ratio, catalyst loading) for reproducibility .
  • PAT Tools : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
  • Crystallization Control : Seed crystals with defined polymorphs to avoid amorphous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.